2-Bromo-6-fluoro-3-nitrobenzamide
Description
2-Bromo-6-fluoro-3-nitrobenzamide is a halogenated aromatic compound featuring a benzamide backbone substituted with bromo (Br), fluoro (F), and nitro (NO₂) groups at positions 2, 6, and 3, respectively. The amide functional group (-CONH₂) distinguishes it from structurally related nitroaromatic compounds. This compound is of interest in medicinal and materials chemistry due to the electronic effects of its substituents, which may influence reactivity, solubility, and biological activity.
Properties
Molecular Formula |
C7H4BrFN2O3 |
|---|---|
Molecular Weight |
263.02 g/mol |
IUPAC Name |
2-bromo-6-fluoro-3-nitrobenzamide |
InChI |
InChI=1S/C7H4BrFN2O3/c8-6-4(11(13)14)2-1-3(9)5(6)7(10)12/h1-2H,(H2,10,12) |
InChI Key |
FQUHJQHUTDQNMC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1[N+](=O)[O-])Br)C(=O)N)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-6-fluoro-3-nitrobenzamide typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of concentrated sulfuric acid as a solvent and nitrating agent .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-6-fluoro-3-nitrobenzamide undergoes various chemical reactions, including:
Substitution: The bromine atom can be substituted through nucleophilic aromatic substitution reactions, often using reagents like potassium fluoride.
Coupling Reactions: It can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Reduction: Tin(II) chloride, hydrochloric acid, ethanol.
Substitution: Potassium fluoride, anhydrous conditions.
Coupling: Palladium catalysts, organoboron reagents.
Major Products:
Reduction: 2-Bromo-6-fluoro-3-aminobenzamide.
Substitution: 2-Fluoro-6-substituted-3-nitrobenzamide.
Coupling: Various biaryl compounds.
Scientific Research Applications
2-Bromo-6-fluoro-3-nitrobenzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a pharmacophore in drug development.
Industry: It is used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Bromo-6-fluoro-3-nitrobenzamide largely depends on its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological targets. The bromine and fluorine atoms can influence the compound’s reactivity and binding affinity to molecular targets, such as enzymes and receptors .
Comparison with Similar Compounds
The structural analogs of 2-bromo-6-fluoro-3-nitrobenzamide include derivatives with variations in substituent positions, functional groups, and commercial availability. Below is a detailed comparison based on the provided evidence:
Table 1: Substituent Positions and Functional Groups
| Compound Name | Substituent Positions | Functional Groups | CAS Number |
|---|---|---|---|
| This compound | 2-Br, 6-F, 3-NO₂ | Benzamide (-CONH₂) | Not provided |
| 1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene | 1-Br, 3-F, 2-OCH₃, 4-NO₂ | Methoxy (-OCH₃) | 1224629-07-5 |
| 3-Bromo-6-fluoro-2-nitrobenzoic acid | 3-Br, 6-F, 2-NO₂ | Carboxylic acid (-COOH) | 1805189-86-9 |
| 3-Bromo-6-fluoro-2-nitrophenol | 3-Br, 6-F, 2-NO₂ | Phenol (-OH) | 1805577-98-3 |
Key Observations :
Table 2: Commercial Availability and Purity
Key Observations :
- Handling Requirements : The methoxy analog in highlights strict safety protocols (e.g., immediate decontamination), which may extend to the target compound due to shared nitro and halogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
